4-[(2-Ethylbutanoyl)amino]benzoic acid
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Overview
Description
“4-[(2-Ethylbutanoyl)amino]benzoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of “4-[(2-Ethylbutanoyl)amino]benzoic acid” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties : A study by Seebach and Estermann (1987) explores the α-alkylation of β-aminobutanoates with lk-1.2-induction, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). This highlights the compound's relevance in synthetic chemistry for creating specific molecular configurations.
Prodrug Development for Cancer Therapy : Springer et al. (1990) describe the synthesis of novel prodrugs, including derivatives of 4-[(2-Ethylbutanoyl)amino]benzoic acid, as bifunctional alkylating agents for anticancer applications (Springer et al., 1990). These compounds are designed to be activated at tumor sites, emphasizing their potential in targeted cancer therapy.
Biochemical Synthesis and Derivatives : Estermann and Seebach (1988) detail the diastereoselective alkylation of 3-Aminobutanoic Acid, a process significant for synthesizing various biochemical derivatives, including those related to 4-[(2-Ethylbutanoyl)amino]benzoic acid (Estermann & Seebach, 1988).
Development of Novel Amino Acids and Peptidomimetics : Pascal et al. (2000) report the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid that shows promise in applications as a building block for the synthesis of peptidomimetics (Pascal et al., 2000). This indicates the compound's role in developing new therapeutic agents.
Electrochemical and Material Science Applications : Kowsari et al. (2018) investigate the influence of different N‑benzoyl derivatives of isoleucine on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films (Kowsari et al., 2018). This research suggests potential applications in energy storage and material science.
Food Science and Safety : A study by Del Olmo, Calzada, and Nuñez (2017) discusses benzoic acid and its derivatives, including 4-[(2-Ethylbutanoyl)amino]benzoic acid, in the context of their occurrence in foods and uses as additives (Del Olmo, Calzada, & Nuñez, 2017). This highlights the compound's relevance in food science and public health.
Synthesis of Novel Pharmaceutical Compounds : El‐Faham et al. (2013) discuss the use of OxymaPure/DIC for the synthesis of a novel series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013). These findings are significant for pharmaceutical chemistry, illustrating the compound's versatility in drug development.
Biocatalysis and Enzymatic Reactions : Hernández et al. (2017) demonstrate the synthesis of 2-Amino-4-hydroxybutanoic Acid through a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a transamination process (Hernández et al., 2017). This research underscores the compound's utility in enzymatic synthesis and industrial bioprocesses.
Mechanism of Action
Target of Action
It is structurally similar to 4-aminobenzoic acid (also known as para-aminobenzoic acid or paba), which is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Mode of Action
PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Biochemical Pathways
4-[(2-Ethylbutanoyl)amino]benzoic acid may affect the same biochemical pathways as PABA. PABA is an intermediate in the synthesis of folate, a crucial cofactor for various enzymatic reactions in the cell .
Pharmacokinetics
Its molecular weight of 23528 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution in the body.
Result of Action
If it acts similarly to paba, it may influence the synthesis of folate and thereby affect various enzymatic reactions within the cell .
properties
IUPAC Name |
4-(2-ethylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-10(6-8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURUEQNIYXFNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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